Celgosivir hydrochloride

概要

説明

セルゴシビル塩酸塩は、C型肝炎ウイルス(HCV)やデング熱など、さまざまなウイルス感染症の治療のために開発された研究段階の抗ウイルス薬です . これは、カスタノスペルミン(天然物)の経口プロドラッグであり、カスタノスペルミンはウイルス成熟に不可欠な酵素であるα-グルコシダーゼIを阻害します . この化合物は、インビトロで幅広い抗ウイルス活性を示しており、併用療法の可能性について研究されています .

2. 製法

合成経路と反応条件: セルゴシビル塩酸塩は、カスタノスペルミンから一連の化学反応によって合成されます。 主要な合成経路には、カスタノスペルミンのブタノイル化によるセルゴシビルの生成が含まれます . 反応条件には、通常、制御された温度と圧力下でのブタン酸無水物と塩基触媒の使用が含まれます .

工業生産方法: 工業的な設定では、セルゴシビル塩酸塩の生産は、高い収率と純度を確保するために、最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、イオンクロマトグラフィーや高分解能質量分析などの技術による最終製品の精製が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Celgosivir hydrochloride is synthesized from castanospermine through a series of chemical reactions. The primary synthetic route involves the butanoylation of castanospermine to produce celgosivir . The reaction conditions typically include the use of butanoic anhydride and a base catalyst under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as ion chromatography and high-resolution mass spectrometry .

化学反応の分析

反応の種類: セルゴシビル塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下では、この化合物は酸化されてN-オキシド不純物を生成する可能性があります.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こり得ます。

一般的な試薬と条件:

生成される主要な生成物:

4. 科学研究への応用

セルゴシビル塩酸塩は、幅広い科学研究に利用されています。

科学的研究の応用

Celgosivir hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition and glycosylation processes.

Biology: The compound is used in research on viral replication and host-pathogen interactions.

Medicine: this compound is being investigated for its potential in treating viral infections such as HCV, dengue fever, and COVID-19

Industry: The compound is explored for its use in developing antiviral therapies and combination treatments.

作用機序

セルゴシビル塩酸塩は、ウイルスエンベロープ糖タンパク質の糖化に関与する酵素であるα-グルコシダーゼIを阻害することによって効果を発揮します . この阻害は、ウイルスタンパク質の適切な折り畳みと成熟を阻害し、それによってウイルス複製を減少させます . この化合物は、インビボでカスタノスペルミンに迅速に変換され、カスタノスペルミンは抗ウイルス活性に責任がある活性型です .

類似化合物:

カスタノスペルミン: セルゴシビルの活性型で、α-グルコシダーゼ阻害剤でもあります.

独自性: セルゴシビル塩酸塩は、高い吸収率とカスタノスペルミンへの変換により、強力な抗ウイルス活性を発揮するため、ユニークなものです . 幅広いウイルスを阻害する能力と併用療法の可能性により、さらなる研究開発のための貴重な候補となっています .

類似化合物との比較

Castanospermine: The active form of celgosivir, also an alpha-glucosidase inhibitor.

UV-4: A deoxynojirimycin derivative with similar antiviral properties.

Uniqueness: Celgosivir hydrochloride is unique due to its high absorption and conversion to castanospermine, providing potent antiviral activity . Its ability to inhibit a broad range of viruses and its potential for combination therapy make it a valuable candidate for further research and development .

生物活性

Celgosivir hydrochloride, a semi-synthetic derivative of castanospermine, has garnered attention for its potential antiviral and antitumor properties. Its mechanism primarily involves the inhibition of alpha-glucosidase I, an enzyme crucial for the glycosylation of viral proteins. This inhibition disrupts the maturation of viral particles, making celgosivir a candidate for treating various viral infections, particularly those caused by flaviviruses like dengue and hepatitis C.

Celgosivir acts by inhibiting alpha-glucosidase I, which is essential for the processing of N-linked oligosaccharides critical for the maturation of viral envelope glycoproteins. This mechanism leads to impaired viral replication and has been demonstrated in multiple studies:

- Antiviral Activity : Celgosivir exhibits broad antiviral activity against several viruses, including all four serotypes of the dengue virus (DENV) and hepatitis C virus (HCV) .

- Antitumor Effects : Preliminary studies suggest potential antitumor properties, although detailed mechanisms remain under investigation.

Dengue Fever Studies

A notable clinical trial, CELADEN, evaluated celgosivir's efficacy in treating dengue fever. The trial included 50 patients and administered celgosivir at a loading dose of 400 mg followed by 200 mg twice daily for five days. Key findings include:

- Viral Load Reduction : Although celgosivir did not significantly reduce viral load or fever in dengue patients, it demonstrated a trend towards improved hematological parameters in patients with secondary dengue infections .

- Pharmacokinetics : The study reported mean peak and trough concentrations of celgosivir at 5727 ng/mL and 430 ng/mL, respectively, with a half-life of approximately 2.5 hours .

- Immunological Profiling : Changes in T helper cell profiles were observed during treatment, suggesting an immunomodulatory effect .

Hepatitis C Studies

Celgosivir has shown promise as part of combination therapy for HCV. In phase II trials, it was evaluated alongside pegylated interferon alfa-2b and ribavirin:

- Synergistic Effects : The combination therapy exhibited improved efficacy compared to monotherapy with either agent alone .

- Long-term Safety : While generally well tolerated, long-term toxicity studies are necessary to confirm safety in humans .

Research Findings

Research indicates that celgosivir's antiviral efficacy is attributed to its ability to inhibit endoplasmic reticulum (ER) α-glucosidases. This inhibition prevents the release of viruses from infected cells:

- In Vitro Studies : Celgosivir demonstrated submicromolar activity against DENV in infected cells with an effective concentration (EC50) reported at approximately 5 μM .

- Animal Models : Efficacy was confirmed in mouse models of antibody-enhanced DENV infection, highlighting its potential as a therapeutic agent .

Summary of Research Findings

特性

IUPAC Name |

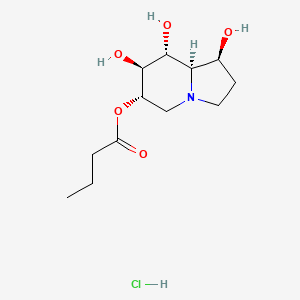

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNZMBFOWDNCRU-QVMZSJACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161574 | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141117-12-6 | |

| Record name | Celgosivir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。